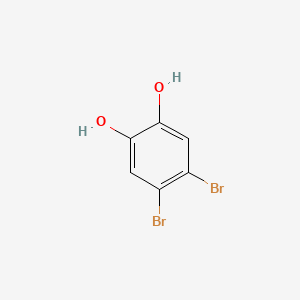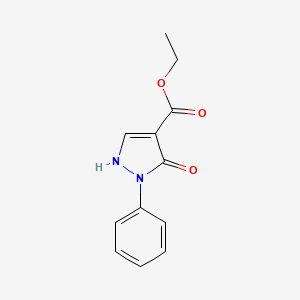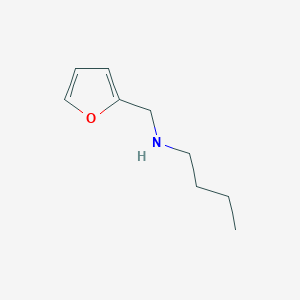
N-(furan-2-ylméthyl)butan-1-amine
Vue d'ensemble
Description
“N-(furan-2-ylmethyl)butan-1-amine” is a compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of human Monoamine Oxidase-B (hMAO-B), an enzyme involved in the metabolism of monoamines . Monoamines, such as dopamine, norepinephrine, and serotonin, are deeply involved in cognitive processes .
Synthesis Analysis
The synthesis of “N-(furan-2-ylmethyl)butan-1-amine” and similar compounds has been explored in the context of converting biomass-based furan compounds into valuable amine compounds . The process involves reductive amination or hydrogen-borrowing amination mechanisms .Molecular Structure Analysis
The molecular formula of “N-(furan-2-ylmethyl)butan-1-amine” is C9H15NO . Its InChI (International Chemical Identifier) is InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 .Chemical Reactions Analysis
“N-(furan-2-ylmethyl)butan-1-amine” has been studied for its interactions with the MAO-A and MAO-B enzymes . It has been found to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .Physical and Chemical Properties Analysis
The molecular weight of “N-(furan-2-ylmethyl)butan-1-amine” is 153.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 .Applications De Recherche Scientifique
Synthèse d'amines utiles à partir de composés furaniques à base de biomasse
N-(furan-2-ylméthyl)butan-1-amine: est une amine précieuse qui peut être synthétisée à partir de composés furaniques à base de biomasse . Ce processus est important dans le contexte de la chimie verte et de la durabilité, car il utilise des ressources renouvelables. Le composé sert d'intermédiaire dans la production de diverses amines par des mécanismes d'amination réductrice ou d'amination par emprunt d'hydrogène. Ces amines ont des applications potentielles dans les produits pharmaceutiques, les produits agrochimiques et d'autres secteurs industriels.
Activité antibactérienne
Les dérivés du furane, y compris la butyl[(furan-2-yl)méthyl]amine, ont été étudiés pour leurs propriétés antibactériennes . L'inclusion du noyau furane dans la conception de médicaments est une stratégie de synthèse clé dans la recherche de nouveaux agents antibactériens. Ce composé pourrait être utilisé pour développer de nouveaux médicaments pour lutter contre la résistance microbienne, qui est un problème mondial croissant.
Catalyse
Le composé a été utilisé comme catalyseur ou comme composant dans des systèmes de catalyseurs pour diverses réactions chimiques .
Mécanisme D'action
Target of Action
N-(furan-2-ylmethyl)butan-1-amine, also known as butyl[(furan-2-yl)methyl]amine, is a complex organic compound. Furan derivatives are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Furan derivatives are known to have various biological activities, including antibacterial, antifungal, and antiviral activities .
Analyse Biochimique
Biochemical Properties
N-(furan-2-ylmethyl)butan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine . The interaction between N-(furan-2-ylmethyl)butan-1-amine and monoamine oxidase results in the inhibition of the enzyme, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects on neurological disorders.
Cellular Effects
N-(furan-2-ylmethyl)butan-1-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the levels of neurotransmitters in neuronal cells, which can impact cell signaling and communication . Additionally, N-(furan-2-ylmethyl)butan-1-amine has been found to alter gene expression related to neurotransmitter synthesis and degradation, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of N-(furan-2-ylmethyl)butan-1-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance cognitive function and mood. Additionally, N-(furan-2-ylmethyl)butan-1-amine has been shown to influence gene expression by modulating transcription factors involved in neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)butan-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that N-(furan-2-ylmethyl)butan-1-amine can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and increased levels of neurotransmitters. These effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, N-(furan-2-ylmethyl)butan-1-amine can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
N-(furan-2-ylmethyl)butan-1-amine is involved in metabolic pathways related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of monoamines . By inhibiting monoamine oxidase, N-(furan-2-ylmethyl)butan-1-amine increases the levels of neurotransmitters, thereby influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(furan-2-ylmethyl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with monoamine transporters, which facilitate its uptake into neuronal cells . Once inside the cells, N-(furan-2-ylmethyl)butan-1-amine can accumulate in specific regions, influencing its localization and activity. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
N-(furan-2-ylmethyl)butan-1-amine exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the mitochondria, where it interacts with monoamine oxidase . This localization is essential for its inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels. Additionally, N-(furan-2-ylmethyl)butan-1-amine may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACOWCYJXGWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008023 | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88230-53-9 | |
| Record name | NSC97531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
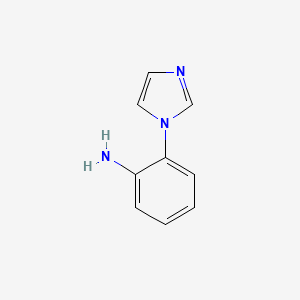
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
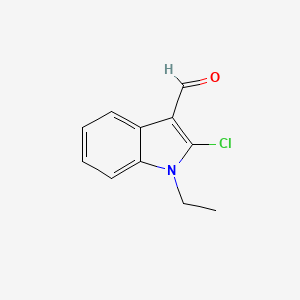


![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

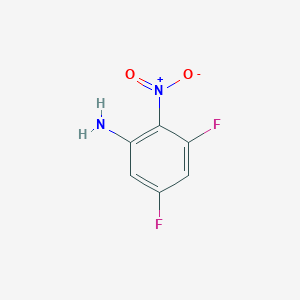
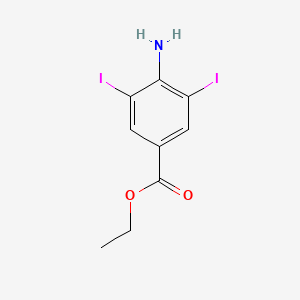
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
